4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile
CAS No.: 1398046-66-6
Cat. No.: VC3104430
Molecular Formula: C8H4F4N2
Molecular Weight: 204.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1398046-66-6 |
---|---|
Molecular Formula | C8H4F4N2 |
Molecular Weight | 204.12 g/mol |
IUPAC Name | 4-amino-5-fluoro-2-(trifluoromethyl)benzonitrile |
Standard InChI | InChI=1S/C8H4F4N2/c9-6-1-4(3-13)5(2-7(6)14)8(10,11)12/h1-2H,14H2 |
Standard InChI Key | KDUTYKZJYXSHLK-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1F)N)C(F)(F)F)C#N |
Canonical SMILES | C1=C(C(=CC(=C1F)N)C(F)(F)F)C#N |
Introduction
Chemical Identity and Properties
Basic Information
4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile is characterized by the following key identifiers and properties:
Property | Value |
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CAS Number | 1398046-66-6 |
Molecular Formula | C₈H₄F₄N₂ |
Molecular Weight | 204.128 g/mol |
IUPAC Name | 4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile |
Canonical SMILES | NC1=C(F)C=C(C#N)C(C(F)(F)F)=C1 |
Physical State | Crystalline solid |
Purity (Commercial) | ≥98% |
The compound contains a benzonitrile core with strategically positioned functional groups: an amino group at position 4, a fluorine atom at position 5, and a trifluoromethyl group at position 2 . This arrangement creates a molecule with distinctive electronic distribution and reactivity patterns.
Structural Features
The molecular structure of 4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile incorporates several important functional groups that contribute to its chemical behavior:
The strategic positioning of these groups creates unique electronic and steric effects that influence the compound's reactivity, stability, and biological interactions .
Synthesis and Preparation Methods
Bromination-Cyanation Approach
One potential synthetic route involves a multi-step process starting with m-trifluoromethyl fluorobenzene:
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Selective Bromination: Treatment of m-trifluoromethyl fluorobenzene with dibromohydantoin (C₅H₆Br₂N₂O₂) in glacial acetic acid and concentrated sulfuric acid to achieve regioselective bromination at the desired position.
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Cyano Group Introduction: Replacement of the bromine with a cyano group using cuprous cyanide under controlled conditions.
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Aminolysis: Introduction of the amino group through selective nitration followed by reduction, or through direct amination reactions using liquid ammonia under appropriate conditions .
Aldehyde Conversion Route
An alternative synthetic pathway may involve:
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Preparation of Precursor: Synthesis of 4-amino-5-fluoro-2-(trifluoromethyl)benzaldehyde as an intermediate.
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Nitrile Formation: Conversion of the aldehyde to nitrile using ammonium hydrogen sulfate and acetic acid in toluene at reflux conditions for 16 hours.
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Purification: Work-up with aqueous sodium hydroxide, phase separation, and solvent removal under reduced pressure, followed by crystallization at low temperature (-5 to 0°C) .
Industrial Production
For industrial-scale production, the synthesis likely employs optimized versions of laboratory methods, focusing on cost-effectiveness, safety, and environmental considerations. Based on manufacturing processes for similar fluorinated compounds, the following aspects would be important:
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Raw Material Selection: Utilization of readily available starting materials such as fluorinated aromatics.
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Process Optimization: Employment of catalysts, precise temperature control, and optimized reaction times to maximize yield and purity.
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Purification Techniques: Implementation of efficient purification methods such as recrystallization or chromatography to ensure high-purity product (>99%).
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Waste Management: Development of processes that minimize harmful emissions and waste generation .
For similar fluorinated benzonitriles, industrial processes can achieve yields up to 73-75% with purity exceeding 99% .
Applications
Pharmaceutical Applications
4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile serves as a valuable building block in pharmaceutical synthesis due to its unique structural features:
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Drug Development: The compound may serve as a precursor in the synthesis of various pharmaceutical agents, particularly those requiring fluorinated aromatic cores.
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Medicinal Chemistry: The presence of the trifluoromethyl group can enhance drug potency and metabolic stability, while the amino group provides a site for further functionalization.
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Enzyme Inhibitors: Derivatives of this compound might function as enzyme inhibitors by leveraging the electronic effects of the fluorine and trifluoromethyl groups to enhance binding to target proteins .
Agricultural Applications
In agrochemical development, fluorinated benzonitriles like 4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile offer several advantages:
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Herbicide Precursors: The compound may serve as an intermediate in the synthesis of herbicides, where the trifluoromethyl group enhances lipophilicity and persistence.
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Fungicide and Insecticide Development: The unique electronic properties can contribute to the development of crop protection agents with improved efficacy.
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Metabolic Stability: The presence of fluorine substituents typically increases resistance to metabolic degradation, potentially extending the active life of derived agrochemicals .
Research and Development Applications
In research settings, this compound offers utility as a specialized reagent:
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Synthetic Building Block: Its multiple functional groups make it valuable for constructing more complex molecular architectures.
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Probe Compound: The fluorine atoms can serve as NMR probes for studying molecular interactions and reaction mechanisms.
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Materials Science: The compound may contribute to the development of advanced materials with unique electronic properties due to its fluorinated structure .
Biological Activity
Structure-Activity Relationships
Understanding the contribution of each functional group to biological activity provides insights into potential applications:
Functional Group | Contribution to Biological Activity |
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Amino (-NH₂) | Forms hydrogen bonds with target biomolecules; serves as site for metabolism or further derivatization |
Fluorine (-F) | Enhances metabolic stability; alters electronic distribution; increases lipophilicity |
Trifluoromethyl (-CF₃) | Significantly increases lipophilicity; provides strong electron-withdrawing effects; enhances binding to hydrophobic pockets |
Nitrile (-C≡N) | Serves as hydrogen bond acceptor; provides dipole moment; can interact with specific enzyme binding sites |
The strategic positioning of these groups on the benzene ring creates a unique electronic environment that can influence interactions with biological targets .
Hazard Type | Classification | Hazard Statement |
---|---|---|
Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
Skin Irritation | Category 2 | H315: Causes skin irritation |
Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Respiratory Effects | Category 3 | H335: May cause respiratory irritation |
The compound likely carries a signal word of "Warning" based on its hazard profile .
Comparative Analysis with Related Compounds
Structural Analogues
Several structurally related compounds offer valuable comparative insights:
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
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4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile | 1398046-66-6 | C₈H₄F₄N₂ | 204.13 | Reference compound |
4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 | C₈H₅F₃N₂ | 186.13 | Lacks 5-fluoro substituent |
5-fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile | 1398046-69-9 | C₉H₂F₄N₂S | 246.19 | Isothiocyanato instead of amino group |
4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile | 155255-45-1 | C₈H₄BrF₃N₂ | 265.03 | Bromo instead of fluoro at position 5 |
4-Amino-3-(trifluoromethoxy)benzonitrile | 175278-23-6 | C₈H₅F₃N₂O | 202.13 | Trifluoromethoxy at position 3 |
This comparison reveals how subtle structural modifications can significantly alter chemical and biological properties .
Effect of Structural Modifications
Structural modifications to 4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile result in various property changes:
Effect of Fluorine Substitution
The presence of fluorine at position 5 in 4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile, compared to its absence in 4-Amino-2-(trifluoromethyl)benzonitrile, confers:
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Enhanced Metabolic Stability: The additional fluorine atom increases resistance to metabolic degradation.
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Altered Electronic Distribution: The electron-withdrawing effect of fluorine modifies the reactivity of nearby functional groups.
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Increased Lipophilicity: The additional fluorine typically enhances lipophilicity, potentially improving membrane permeability .
Functional Group Replacement
The replacement of the amino group with an isothiocyanato group, as in 5-fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile, results in:
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Different Reactivity Profile: The isothiocyanato group is more electrophilic than the amino group, enabling different types of reactions.
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Altered Hydrogen Bonding: Unlike the amino group, the isothiocyanato group cannot serve as a hydrogen bond donor but can act as an acceptor.
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Increased Molecular Weight: The molecular weight increases from 204.13 to 246.19 g/mol .
Halogen Exchange
Substituting fluorine with bromine, as in 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile:
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Increased Molecular Weight: Results in a significantly higher molecular weight (265.03 g/mol).
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Different Electronic Effects: Bromine is less electronegative but more polarizable than fluorine, altering electronic distribution.
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Enhanced Reactivity in Certain Reactions: The C-Br bond is more reactive in cross-coupling reactions compared to C-F .
Research Developments and Future Directions
Current Research Trends
Recent research involving fluorinated benzonitriles similar to 4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile has focused on:
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Drug Discovery: Exploration of these compounds as building blocks for novel pharmaceutical agents, particularly those targeting specific enzymes or receptors.
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Synthetic Methodology: Development of more efficient and environmentally friendly methods for their preparation.
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Structure-Activity Relationships: Investigation of how structural modifications affect biological activity, pharmacokinetics, and toxicity profiles .
Future Research Opportunities
Several promising research directions for 4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile include:
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Optimization of Synthetic Routes: Development of more efficient, scalable, and environmentally benign methods for its preparation.
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Exploration of Biological Activities: Comprehensive screening of the compound and its derivatives for various biological activities.
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Materials Science Applications: Investigation of potential applications in electronic materials, liquid crystals, or specialty polymers.
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Medicinal Chemistry Development: Further exploration as a scaffold for developing new pharmaceutical agents, leveraging the unique properties conferred by its functional groups .
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